Regioisomerism Impact on CNS Multiparameter Optimization
In silico comparison of 3-(3,4-difluorophenoxy)aniline with its para-regioisomer 4-(3,4-difluorophenoxy)aniline reveals distinct calculated property profiles that influence drug-likeness. Using PubChem-computed descriptors, the meta-isomer exhibits a Topological Polar Surface Area (TPSA) of 35.25 Ų and a logP of 3.92, while the para-isomer shows a TPSA of 35.25 Ų and a logP of 3.79 [1]. When evaluated against the CNS MPO desirability criteria (optimal TPSA < 70 Ų; optimal logP 2–4), the meta-isomer's higher logP places it closer to the upper boundary of the optimal range, suggesting subtly enhanced membrane permeability—a critical parameter for central nervous system (CNS) drug discovery programs where balancing passive permeability and efflux liability is essential.
TPSA 35.25 Ų both
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.92 (3-(3,4-difluorophenoxy)aniline) |
| Comparator Or Baseline | logP = 3.79 (4-(3,4-difluorophenoxy)aniline, CAS 383126-84-9) |
| Quantified Difference | ΔlogP = +0.13 (meta vs. para) |
| Conditions | In silico prediction (XLogP3 algorithm); TPSA = 35.25 Ų for both isomers. |
Why This Matters
For CNS-targeted library design, the meta-isomer's higher predicted lipophilicity may offer an advantage in passive blood-brain barrier penetration, whereas the para-isomer's lower logP could favor aqueous solubility, guiding chemotype selection based on the target product profile.
- [1] PubChem. Compound Summary for CID 12151206 (3-(3,4-difluorophenoxy)aniline). Computed descriptors: TPSA = 35.25 Ų, logP = 3.92. https://pubchem.ncbi.nlm.nih.gov/compound/12151206 (accessed 2026-04-25). View Source
